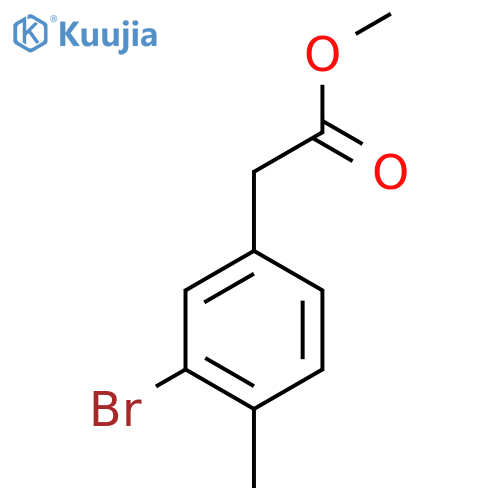

Cas no 1261453-29-5 (Methyl 2-(3-bromo-4-methylphenyl)acetate)

1261453-29-5 structure

商品名:Methyl 2-(3-bromo-4-methylphenyl)acetate

Methyl 2-(3-bromo-4-methylphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(3-bromo-4-methylphenyl)acetate

- NE24269

- Methyl 2-(3-bromo-4-methylphenyl)acetate

-

- インチ: 1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3

- InChIKey: AVYUTZOUDJUCGB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- トポロジー分子極性表面積: 26.3

Methyl 2-(3-bromo-4-methylphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160254-0.1g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 0.1g |

$298.0 | 2023-05-26 | |

| Enamine | EN300-160254-0.05g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 0.05g |

$200.0 | 2023-05-26 | |

| TRC | M294698-100mg |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 100mg |

$ 320.00 | 2022-06-04 | ||

| Enamine | EN300-160254-2.5g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 2.5g |

$1680.0 | 2023-05-26 | |

| 1PlusChem | 1P01AVJZ-250mg |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 250mg |

$588.00 | 2024-07-09 | |

| 1PlusChem | 1P01AVJZ-2.5g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 2.5g |

$2139.00 | 2024-07-09 | |

| Aaron | AR01AVSB-5g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 5g |

$3442.00 | 2023-12-16 | |

| Enamine | EN300-160254-0.25g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 0.25g |

$425.0 | 2023-05-26 | |

| Enamine | EN300-160254-1.0g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 1g |

$857.0 | 2023-05-26 | |

| Enamine | EN300-160254-10.0g |

methyl 2-(3-bromo-4-methylphenyl)acetate |

1261453-29-5 | 95% | 10g |

$3683.0 | 2023-05-26 |

Methyl 2-(3-bromo-4-methylphenyl)acetate 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1261453-29-5 (Methyl 2-(3-bromo-4-methylphenyl)acetate) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261453-29-5)Methyl 2-(3-bromo-4-methylphenyl)acetate

清らかである:99%

はかる:1g

価格 ($):551.0